1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
Description
1a-Acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one is a complex organic compound belonging to the class of cyclopropa[c]chromenes This compound is characterized by its unique structural features, including a cyclopropane ring fused to a chromene core, which is further substituted with acetyl, benzoyl, bromo, and ethyl groups
Properties
IUPAC Name |
1a-acetyl-1-benzoyl-6-bromo-1-ethyl-7bH-cyclopropa[c]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO4/c1-3-20(18(24)13-7-5-4-6-8-13)17-15-11-14(22)9-10-16(15)26-19(25)21(17,20)12(2)23/h4-11,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACMDGLSUNMTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)C)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced through a cyclopropanation reaction, often using a diazo compound in the presence of a transition metal catalyst.
Bromination: The bromine atom is introduced via electrophilic bromination, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Acetylation and Benzoylation: The acetyl and benzoyl groups are introduced through Friedel-Crafts acylation reactions, using acetyl chloride and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1a-Acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one depends on its interaction with specific molecular targets. For instance, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1a-Acetyl-1-benzoyl-6-chloro-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
1a-Acetyl-1-benzoyl-6-fluoro-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to unique interactions with biological targets and distinct chemical behavior in synthetic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
